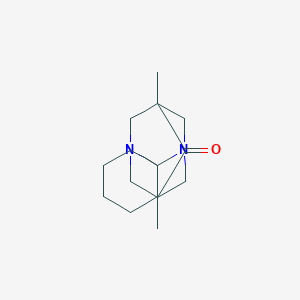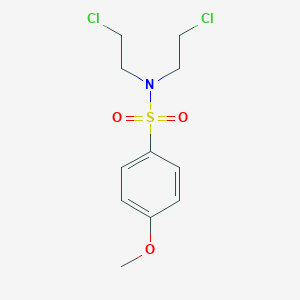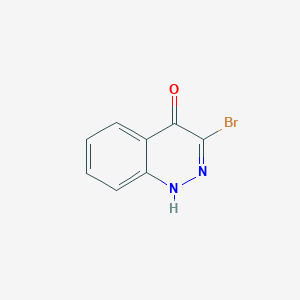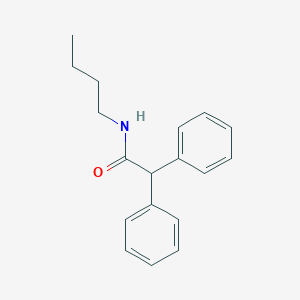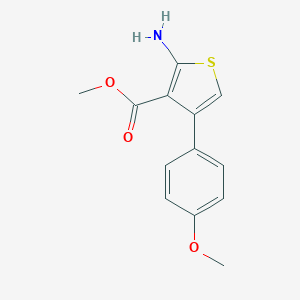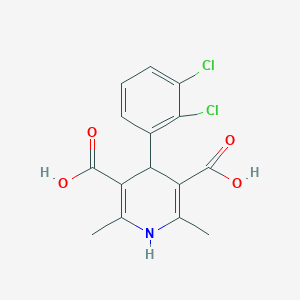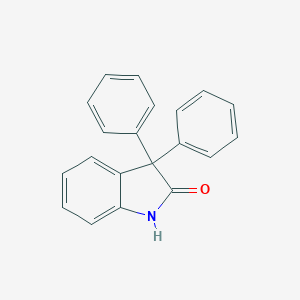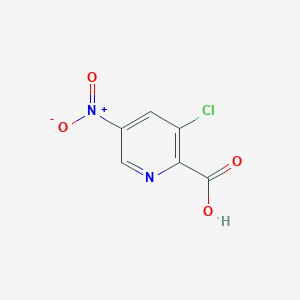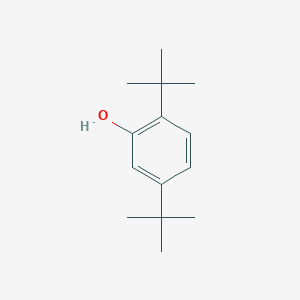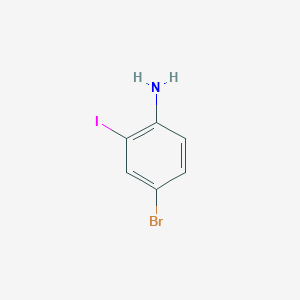![molecular formula C14H8BrClF3NO B187730 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-35-9](/img/structure/B187730.png)
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound used in scientific research for various purposes. It is a member of the benzamide family and has gained significant attention due to its potential in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cellular processes such as autophagy and lysosomal function. The compound has also been shown to modulate the activity of certain proteins involved in cancer and inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide depend on the specific application and concentration used. In cancer research, the compound has been shown to inhibit cell proliferation and induce cell death in certain cancer cell lines. In inflammation research, it has been shown to reduce the production of inflammatory cytokines. In chemical biology, the compound has been used as a tool to study protein-protein interactions and enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments include its high potency, selectivity, and versatility. The compound can be used in a wide range of applications and has been shown to be effective in various assays. However, the limitations of using the compound include its low solubility in aqueous solutions, which can affect its bioavailability and activity. Additionally, the compound can be expensive to synthesize and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in scientific research. One direction is the development of more potent and selective analogs of the compound for use in drug discovery and development. Another direction is the exploration of the compound's potential in other areas of research such as neurodegenerative diseases and infectious diseases. Additionally, the compound could be used as a tool to study other cellular processes and pathways.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is followed by purification using column chromatography. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been used in scientific research for various purposes. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. The compound has also been used as a tool in chemical biology to study protein-protein interactions and enzyme activity. Additionally, it has been used as a fluorescent probe to study cellular processes such as autophagy and lysosomal function.
Propriétés
Numéro CAS |
56661-35-9 |
|---|---|
Nom du produit |
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Formule moléculaire |
C14H8BrClF3NO |
Poids moléculaire |
378.57 g/mol |
Nom IUPAC |
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8BrClF3NO/c15-9-3-1-2-8(6-9)13(21)20-10-4-5-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21) |
Clé InChI |
GCJFJOBGTFUFED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



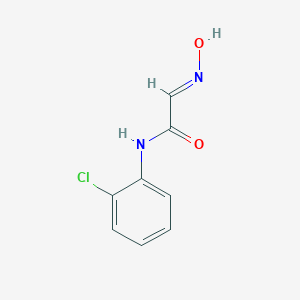

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
